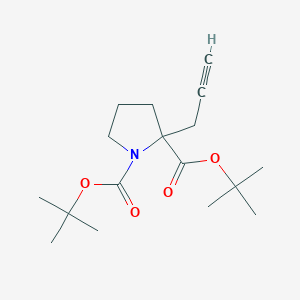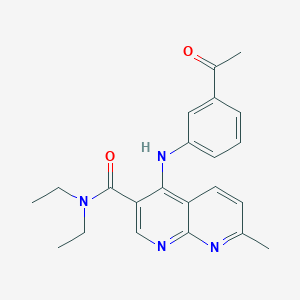
4-((3-acetylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid” is a chemical compound with the CAS Number: 62134-52-5 . Its molecular weight is 235.24 .
Synthesis Analysis
This compound is synthesized by a ring opening reaction of itaconic anhydride with 3-aminoacetophenone . The reaction of itaconic anhydride with 3-aminoacetophenone has been characterized by FT-IR, 1H NMR, UV-Vis, TGA, DTA, and single crystal X-ray diffraction .Molecular Structure Analysis
The crystal structure of the compound belongs to a triclinic unit cell in the P-1 space group . The vibrational wavenumbers were computed using HF and DFT methods .Chemical Reactions Analysis
The NH stretching frequency is red shifted in the IR spectrum with a strong intensity from the computed frequency, which indicates the weakening of the NH bond resulting in proton transfer to the neighboring oxygen atom .Physical And Chemical Properties Analysis
The first hyperpolarizability and infrared intensities of the compound have been reported . The stability of the molecule arising from hyper-conjugative interaction and charge delocalization has been analyzed using NBO analysis .Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
The synthesis and exploration of naphthyridine derivatives, such as 4-((3-acetylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide, have been a subject of research due to their potential cytotoxic activities. These compounds have been synthesized through various chemical reactions and tested for their growth inhibitory properties against different cancer cell lines. One study discusses the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines to produce a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. The derived carboxamides exhibited potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds showing IC(50) values less than 10 nM. In vivo tests against subcutaneous colon 38 tumors in mice revealed curative potential for specific derivatives in this refractory model (Deady et al., 2003).
Antibacterial Applications
Another area of interest is the antibacterial applications of naphthyridine derivatives. The synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues were investigated, showing that some compounds were more active than enoxacin and deemed worthy of further biological study. This highlights the potential of naphthyridine derivatives in developing new antibacterial agents (Egawa et al., 1984).
Chelate Synthesis and Chemical Properties
The chelate synthesis of 1,6-naphthyridine derivatives from specific precursors using "chelate methodology" represents an efficient approach to creating these compounds, showcasing their versatile chemical properties and potential applications in further synthetic and medicinal chemistry research (Vasil’ev et al., 1994).
Antimicrobial Activity and Chemical Characterization
Naphthyridine derivatives have also been synthesized with incorporated peptide linkages, demonstrating antimicrobial properties. The structural elucidation of these compounds through spectroscopic methods and chemical analysis further contributes to the understanding of their potential as antimicrobial agents (Khalifa et al., 2016).
Crystal Structure and Theoretical Studies
Research into the crystal structure and Hirshfeld surface analysis, alongside DFT studies of naphthyridine derivatives, provides insight into their molecular geometry and electronic properties. Such studies are crucial for the design of new compounds with desired physical and chemical characteristics (Polo-Cuadrado et al., 2021).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can react with various biological targets through different mechanisms . For instance, they can act as nucleophiles, reacting with electrophilic carbon atoms in other molecules . This can lead to changes in the structure and function of the target molecules, potentially altering their biological activity .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways . For example, they can influence the biosynthesis of indole-3-acetic acid (IAA), a plant hormone that regulates almost all aspects of plant growth and development . They can also interact with other pathways through common key genes, constituting a network of IAA biosynthesis .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Propiedades
IUPAC Name |
4-(3-acetylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-5-26(6-2)22(28)19-13-23-21-18(11-10-14(3)24-21)20(19)25-17-9-7-8-16(12-17)15(4)27/h7-13H,5-6H2,1-4H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFIBSJBGJEBGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(=O)C)C=CC(=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2416135.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2416136.png)
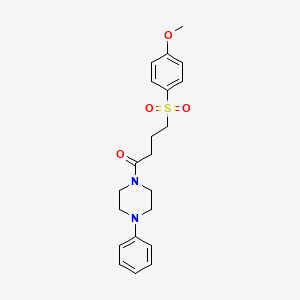
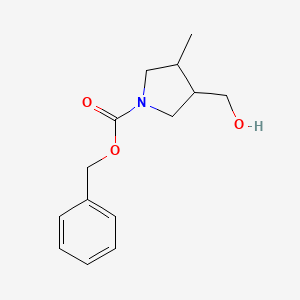
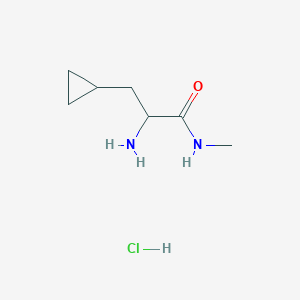

![2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone](/img/structure/B2416142.png)
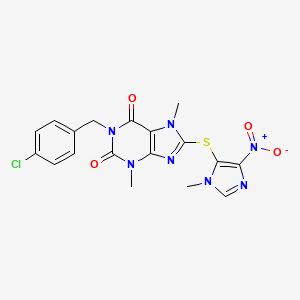


![(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2416147.png)

